4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoylmethyl group and a 4-methoxyphenyl moiety. Its molecular formula, inferred from related compounds in the evidence, approximates C₃₁H₂₇N₃O₃S (calculated mass: 522.1846 g/mol, as per ) .
Key structural attributes:
- Imidazole core: Facilitates interactions with biological targets via hydrogen bonding and aromatic stacking.
- 4-Methoxyphenyl group: Enhances lipophilicity and modulates electronic properties.
Properties
IUPAC Name |
4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-19-3-5-20(6-4-19)17-29-26(33)21-7-11-23(12-8-21)31-16-15-28-27(31)35-18-25(32)30-22-9-13-24(34-2)14-10-22/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWGGGGXSBPZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the imidazole derivative with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Thioether Formation:
Benzamide Formation: Finally, the benzamide moiety is introduced by reacting the intermediate with 4-methylbenzylamine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, converting it to a dihydroimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Imidazole-Benzamide Derivatives (Class III Antiarrhythmics)
highlights N-substituted-4-(1H-imidazol-1-yl)benzamides as potent class III antiarrhythmic agents. For example, sematilide (N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide) shares the benzamide backbone but replaces the sulfanyl-carbamoylmethyl group with a methylsulfonylamino moiety .
Key Differences :
- Substituent Chemistry : The target compound’s sulfanyl-carbamoylmethyl group offers greater conformational flexibility compared to sematilide’s rigid sulfonamide group.
- Bioactivity Implications : Sematilide’s methylsulfonyl group enhances metabolic stability but may reduce tissue penetration due to higher polarity.
Sulfonamide-Based Inhibitors
describes N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide , a sulfonamide analog targeting carbonic anhydrase. Unlike the target benzamide, sulfonamides exhibit stronger hydrogen-bonding capacity via their SO₂NH₂ group .
Structural Comparison :
| Feature | Target Compound | Sulfonamide Analogs () |
|---|---|---|
| Core Structure | Benzamide | Sulfonamide |
| Key Substituent | Sulfanyl-carbamoylmethyl | Biphenyl-carboxamide |
| Hydrogen-Bond Donors | 2 (NH, imidazole) | 3 (SO₂NH₂, NH) |
Benzimidazole Derivatives
synthesizes 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide , which shares a sulfanyl-linked aromatic system. However, the benzimidazole core introduces additional nitrogen atoms, altering electronic properties and binding modes .
Bioactivity and Pharmacological Profiles
Cardiac Electrophysiological Activity
Sematilide analogs () inhibit potassium channels in Purkinje fibers (IC₅₀: 0.8–1.2 µM). The target compound’s imidazole-sulfanyl group may enhance ion channel binding, but empirical data are lacking .
Enzyme Inhibition
Sulfonamide derivatives () inhibit carbonic anhydrase with Ki values of 10–50 nM. The target compound’s benzamide scaffold lacks the sulfonamide motif critical for this activity .
Similarity Indexing Predictions
However, its higher logP (predicted: 4.2 vs. sematilide’s 3.1) may improve membrane permeability .
Physicochemical and ADME Properties
| Property | Target Compound | Sematilide () | Sulfonamide () |
|---|---|---|---|
| Molecular Weight (g/mol) | 522.18 | 429.51 | 438.48 |
| logP | 4.2 (predicted) | 3.1 | 2.8 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Metabolic Stability | Moderate | High | High |
ADME Insights :
Biological Activity
The compound 4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic molecule that integrates various functional groups, including an imidazole ring and phenylacetamide moieties. This article aims to explore its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing imidazole rings have shown potent inhibitory effects against various cancer cell lines, including hematological malignancies and solid tumors.
In a comparative study, several related compounds were tested for their cytotoxicity against different cell lines, revealing IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating strong anticancer potential .
The mechanism through which this compound exerts its anticancer effects likely involves:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has been shown to inhibit several RTKs implicated in cancer progression, such as EGFR and HER family receptors. This inhibition disrupts signaling pathways critical for cell proliferation and survival .
- Interaction with Bcl-2 Proteins : Molecular dynamics simulations suggest that the compound interacts with Bcl-2 proteins primarily through hydrophobic contacts, which may lead to increased apoptosis in cancer cells .
Research Findings and Case Studies
A series of studies have focused on the synthesis and evaluation of similar compounds, highlighting their potential as anticancer agents:
- Synthesis and Evaluation : Various analogs of the target compound were synthesized and evaluated for biological activity. Notably, compounds with specific substitutions on the phenyl rings exhibited enhanced activity against cancer cell lines .
- Docking Studies : Computational studies involving molecular docking have provided insights into how these compounds fit within the active sites of target proteins, reinforcing their potential as inhibitors of cancer-related pathways .
Data Table: Biological Activity Summary
| Compound Name | Target Cell Lines | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431, Jurkat | 1.61 | RTK Inhibition |
| Compound B | HT29 | 1.98 | Bcl-2 Interaction |
| Target Compound | Various | TBD | RTK Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
